
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro and methoxy substituent on the phenyl ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde typically involves the formation of the indole core followed by functionalization of the phenyl ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carboxylic acid
Reduction: 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde depends on its specific biological target. In general, indole derivatives can interact with various enzymes, receptors, and proteins in the body. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carboxylic acid
- 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-methanol
- 5-chloro-2-methoxyphenyl isocyanate
Uniqueness
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development and other scientific research applications.
Propiedades
Número CAS |
590391-02-9 |
|---|---|
Fórmula molecular |
C16H12ClNO2 |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H12ClNO2/c1-20-15-7-6-10(17)8-12(15)16-13(9-19)11-4-2-3-5-14(11)18-16/h2-9,18H,1H3 |
Clave InChI |
LQOOMCPLHHXCNY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C2=C(C3=CC=CC=C3N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


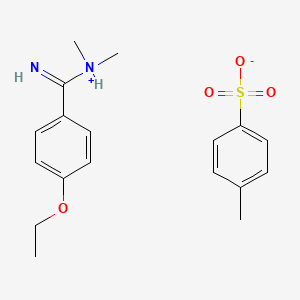
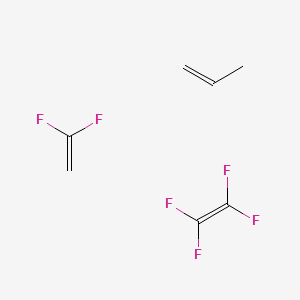
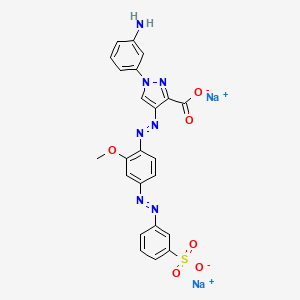

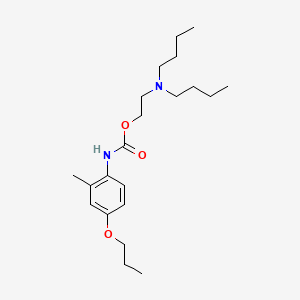
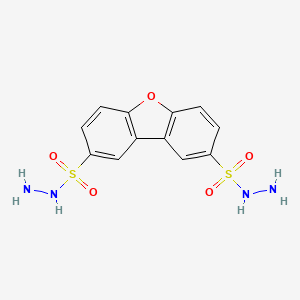
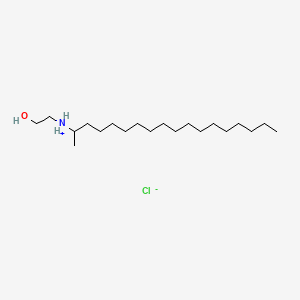

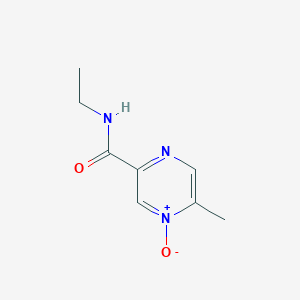

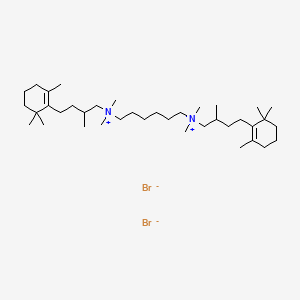
![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)

![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
